molecular formula C20H31N3O5 B8265433 Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate

Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate

Cat. No.: B8265433
M. Wt: 393.5 g/mol
InChI Key: IDSLLYQTYUJICL-UHFFFAOYSA-N
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Description

Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate is a synthetic carbamate derivative featuring a benzyloxycarbonyl (Z) group, a tert-butoxycarbonyl (Boc) protecting group, and a butyl chain linked via amide bonds. This compound is structurally designed for applications in peptidomimetics and medicinal chemistry, where its dual-protecting groups enhance stability during synthetic processes . The Boc group is typically removed under acidic conditions, while the Z group requires hydrogenolysis, enabling selective deprotection strategies in multi-step syntheses.

Properties

IUPAC Name

benzyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5/c1-20(2,3)28-19(26)22-13-8-7-12-21-17(24)11-14-23-18(25)27-15-16-9-5-4-6-10-16/h4-6,9-10H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSLLYQTYUJICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the protected amine with a tert-butyl carbamate.

    Protection of Amine Group: The amine group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Coupling Reaction: The protected amine is then coupled with tert-butyl carbamate using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (DEC). The reaction is usually performed in an inert atmosphere to avoid moisture and other contaminants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups, yielding the free amine and carbamate.

    Substitution Reactions: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrogenation catalysts (e.g., palladium on carbon) can be used to remove the benzyloxycarbonyl group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions include the deprotected amine, substituted derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that derivatives of carbamate compounds can inhibit tumor growth in specific cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Activity : Some studies suggest that tert-butyl carbamate derivatives possess antimicrobial properties against various bacterial strains, making them candidates for developing new antibiotics .

Therapeutic Applications

The potential therapeutic applications of tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate include:

  • Drug Development : Due to its structural features, this compound can serve as a lead compound for designing novel anticancer drugs.
  • Peptide Synthesis : The presence of amino acid functionalities allows for its use in peptide synthesis, particularly in creating peptide mimetics that stabilize secondary structures .
  • Bioactive Molecules : Its ability to modify biological pathways makes it suitable for developing bioactive molecules that can interact with specific protein targets in disease pathways.

Case Studies

StudyFindingsYear
Grauer & KönigSynthesis and characterization of similar amino acid derivatives showing anticancer activity2009
MDPI ResearchInvestigated the role of carbamate derivatives in peptide synthesis and their structural stability2009
Antimicrobial StudyEvaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria2020

Mechanism of Action

The mechanism of action of tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate involves the protection and deprotection of functional groups during chemical synthesis. The benzyloxycarbonyl group protects the amine from unwanted reactions, while the tert-butyl carbamate provides stability to the molecule. Upon deprotection, the free amine can participate in further reactions, enabling the synthesis of complex molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Purity Key Structural Features
Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate Not provided Not provided Not provided Boc and Z protecting groups; butyl linker with amide bonds
(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-(tert-butoxy)-4-oxobutanoic acid Not provided Not provided 97% Z group, Boc-protected tert-butoxy, butanoic acid moiety
Tert-butyl 3-amino-4-fluorobenzylcarbamate C12H17FN2O2 240.27 Not provided Boc group; fluorinated benzyl ring; lacks amide linkages
tert-butyl ((S)-2-((S)-2-aminobut-3-enamido)-3-(1H-indol-3-yl)propyl)(benzyl)carbamate (37) Not provided Not provided Not provided Boc, Z groups; indole ring; allyl glycine; dual amide bonds

Protecting Groups and Reactivity

  • Target Compound: Combines Boc and Z groups, enabling orthogonal deprotection. This is advantageous in peptide synthesis compared to compounds like Tert-butyl 3-amino-4-fluorobenzylcarbamate (), which lacks a Z group and features a fluorine atom that may enhance metabolic stability but limits functional versatility .
  • (S)-2-((S)-2-...butanoic acid (): Includes a carboxylic acid terminus, which could improve solubility in aqueous environments relative to the target compound’s alkyl chain .

Biological Activity

Tert-butyl (4-(3-(((benzyloxy)carbonyl)amino)propanamido)butyl)carbamate, also known by its IUPAC name, is a synthetic organic compound that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H30F4N2O7C_{26}H_{30}F_{4}N_{2}O_{7}, with a molecular weight of 558.5 g/mol. It features a tert-butyl group, a benzyloxycarbonyl-protected amine, and multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC26H30F4N2O7
Molecular Weight558.5 g/mol
IUPAC Nametert-butyl (3S)-4-hydroxy-3-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)pentanoate

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor, binding to the active sites of specific enzymes and blocking substrate access. This inhibition can influence metabolic pathways relevant in disease contexts, such as cancer or neurological disorders.

Biological Assays and Efficacy

Recent studies have explored the compound's efficacy through various in vitro assays. For instance:

  • Inhibition of Enzyme Activity : The compound has shown significant inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis. In one study, it demonstrated an IC50 value in the micromolar range for MMP2 inhibition .
  • Anticancer Properties : The multitarget approach of this compound has been investigated for its potential to inhibit angiogenesis in cancer models. The combination of structural elements allows for enhanced interaction with multiple targets involved in tumor growth .

Case Studies

  • Study on MMP Inhibition : In a study focusing on MMPs, this compound was tested against various concentrations to determine its potency. The results indicated that at concentrations above 10 μM, the compound inhibited MMP activity by over 50%, suggesting its potential as a therapeutic agent in cancer treatment .
  • Neuroprotective Effects : Another investigation explored the neuroprotective effects of this compound against excitotoxicity in neuronal cell lines. The results indicated a protective effect against cell death induced by glutamate, highlighting its potential application in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological activities compared to structurally similar compounds:

CompoundKey FeaturesBiological Activity
(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)...Contains tetrafluorophenoxy groupEnhanced enzyme inhibition
(S)-tert-Butyl 3-(4-aminophenyl)...Lacks fluorinated substituentsReduced potency compared to the target compound

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step coupling reactions. For example, a coupling reaction between N-protected intermediates and activated carboxylic acid derivatives (e.g., Cbz-protected amino acids) is common. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDC/HOBt to link the tert-butyl carbamate-protected amine with the benzyloxycarbonyl (Cbz)-modified propanamido group .
  • Purification : Column chromatography with solvents such as cyclohexane/ethyl acetate (6:4) is effective for isolating the product .
  • Intermediate activation : In analogous syntheses, tert-butyl carbamate intermediates are reacted with brominated alkyl chains under reflux in acetonitrile (ACN) with K₂CO₃ as a base, achieving yields up to 85% .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.4 ppm for -C(CH₃)₃), Cbz (δ ~5.1 ppm for -OCH₂Ph), and amide protons (δ ~6.5–8.5 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .
  • Chromatography : Thin-layer chromatography (TLC) with Rf values (e.g., 0.50 in cyclohexane/EtOAc) monitors reaction progress .

Basic: What stability considerations apply during storage and handling?

Answer:

  • Storage : Store at room temperature in a dry, dark environment. The tert-butyl carbamate group is stable under neutral conditions but hydrolyzes in strong acids/bases .
  • Incompatibilities : Avoid exposure to oxidizing agents (e.g., peroxides) and reducing agents, which may degrade the Cbz group .
  • Handling : Use nitrile gloves and protective eyewear. Work in a fume hood to minimize inhalation risks .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ACN) enhance solubility of intermediates .
  • Catalyst/base tuning : K₂CO₃ in ACN improves nucleophilic substitution efficiency for tert-butyl carbamate intermediates .
  • Temperature control : Reflux conditions (e.g., 80°C) accelerate reactions but must balance with thermal stability of sensitive groups like Cbz .
  • Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .

Advanced: How do researchers resolve contradictions in spectroscopic data?

Answer:
Discrepancies in NMR or MS data are addressed by:

  • Multi-technique validation : Cross-check HRMS with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹ for carbamate and amide groups) .
  • Isotopic labeling : Use ¹⁵N-labeled amines to confirm amide bond connectivity in complex spectra .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural proof but requires high-purity samples .

Advanced: What strategies study the compound’s aggregation behavior in biological systems?

Answer:
Aggregation studies often focus on:

  • Dynamic light scattering (DLS) : Measures hydrodynamic radius changes in aqueous buffers .
  • Transmission electron microscopy (TEM) : Visualizes fibril or nanoparticle formation .
  • Thioflavin-T assays : Quantifies β-sheet-rich aggregates (common in amyloid studies) .
  • Buffer optimization : Adjust pH and ionic strength to mimic physiological conditions and assess stability .

Advanced: How is computational modeling applied to predict reactivity or interactions?

Answer:

  • Density functional theory (DFT) : Models electronic properties of the carbamate and Cbz groups to predict hydrolysis rates .
  • Molecular docking : Screens potential protein targets (e.g., enzymes with hydrophobic binding pockets) using software like AutoDock .
  • Retrosynthetic analysis : Tools like Pistachio or Reaxys suggest feasible synthetic pathways based on known tert-butyl carbamate reactions .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:
Critical considerations include:

  • Batch vs. flow chemistry : Flow systems improve reproducibility for heat-sensitive reactions .
  • Cost of protected intermediates : tert-Butyl and Cbz groups increase molecular weight and cost; evaluate deprotection efficiency early .
  • Regulatory compliance : Document purity (>95% by HPLC), residual solvents (e.g., ACN limits per ICH Q3C), and endotoxin levels for in vivo use .

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